- Direct Construction of Chiral Ether via Highly Efficient Heck Reaction and N-Directed Asymmetric Hydrogenation for Large-Scale Synthesis of MALT1 Inhibitor RGT-068AOrganic Process Research & Development, 2022, 26(11), 3089-3095,
Cas no 97674-02-7 (tributyl(1-ethoxyethenyl)stannane)

tributyl(1-ethoxyethenyl)stannane 化学的及び物理的性質
名前と識別子
-
- Stannane,tributyl(1-ethoxyethenyl)-
- Tri-n-butyl(1-ethoxyvinyl)tin
- tributyl(1-ethoxyethenyl)Stannane
- Tributyl(1-ethoxyvinyl)stannane
- TRIBUTYL(1-ETHOXYVINYL)TIN
- 1-Ethoxyvinyltributyltin
- Stannane, tributyl(1-ethoxyethenyl)-
- (1-ethoxyvinyl)tributyltin
- HGXJOXHYPGNVNK-UHFFFAOYSA-N
- TRIBUTYL-(1-ETHOXYVINYL)TIN
- (1-Ethoxyvinyl)tributylstannane
- (1-Ethoxyethenyl)tributylstannane
- tributyl-(1-ethoxy-vinyl)-stannane
- EVTB
- tributyl-1-ethoxyvinyltin
- tributyl(1ethoxyvinyl)tin
- 1-ethoxy-vinyltributyltin
- (1ethoxyvinyl)tributyltin
- tributyl(
- Tributyl(1-ethoxyethenyl)stannane (ACI)
- (1-Ethoxyethenyl)tributyltin
- (1-Ethoxyvinyl)tri-n-butyltin
- (α-Ethoxyvinyl)tributyltin
- 1-(1-Ethoxyethen-1-yl)-tributylstannane
- 1-(Tributylstannyl)-1-ethoxyethene
- 1-(Tributylstannyl)vinyl ethyl ether
- 1-Ethoxy-1-(tributylstannyl)ethylene
- 1-Ethoxyvinyltri-n-butyltin
- Tributyl(1-((ethyl)oxy)vinyl)tin
- Tributyl(1-ethoxy-1-ethenyl)stannane
- Tributyl(α-ethoxyvinyl)tin
- tributyl(1-ethoxyethenyl)stannane
-
- MDL: MFCD00010240
- インチ: 1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
- InChIKey: HGXJOXHYPGNVNK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C([Sn](CCCC)(CCCC)CCCC)=C
計算された属性
- せいみつぶんしりょう: 362.163168g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 12
- どういたいしつりょう: 362.163168g/mol
- 単一同位体質量: 362.163168g/mol
- 水素結合トポロジー分子極性表面積: 9.2Ų
- 重原子数: 18
- 複雑さ: 191
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.069 g/mL at 25 °C(lit.)
- ゆうかいてん: <0°C
- ふってん: 85-86 °C/0.1 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.476(lit.)
- PSA: 9.23000
- LogP: 5.92490
- かんど: Moisture Sensitive
- ようかいせい: 使用できません
tributyl(1-ethoxyethenyl)stannane セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H315-H319-H372-H400
- 警告文: P273-P301+P310-P305+P351+P338-P314
- 危険物輸送番号:UN 2788 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 21-25-36/38-48/23/25-50/53
- セキュリティの説明: 35-36/37/39-45-60-61
-
危険物標識:
- 包装グループ:III
- TSCA:No
- セキュリティ用語:6.1(b)
- リスク用語:R21; R25; R36/38; R48/23/25; R50/53
- 包装等級:III
- 危険レベル:6.1(b)
tributyl(1-ethoxyethenyl)stannane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
tributyl(1-ethoxyethenyl)stannane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050976-1kg |
Tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 95% | 1kg |
¥10500.00 | 2024-04-23 | |
TRC | T773235-25000mg |
Tri-n-butyl(1-ethoxyvinyl)tin |
97674-02-7 | 25g |
$735.00 | 2023-05-17 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31562-1g |
Tri-n-butyl(1-ethoxyvinyl)tin, 95% |
97674-02-7 | 95% | 1g |
¥772.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93340-25G |
tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 97% | 25g |
¥ 178.00 | 2023-04-12 | |
BAI LING WEI Technology Co., Ltd. | 113750-5G |
Tributyl(1-ethoxyvinyl)tin, 96% |
97674-02-7 | 96% | 5G |
¥ 1285 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 113750-25G |
Tributyl(1-ethoxyvinyl)tin, 96% |
97674-02-7 | 96% | 25G |
¥ 5130 | 2022-04-26 | |
TRC | T773235-25g |
Tri-\u200bn-\u200bbutyl(1-\u200bethoxyvinyl)\u200btin |
97674-02-7 | 25g |
$ 600.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40880-1g |
Tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 97% (GC) | 1g |
¥22.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40880-500g |
Tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 97% (GC) | 500g |
¥3481.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40880-5g |
Tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 97% (GC) | 5g |
¥49.0 | 2023-09-06 |
tributyl(1-ethoxyethenyl)stannane 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Reinvestigation of reaction of (2-ethoxyvinyl)stannanes with acetyl bromideCollection of Czechoslovak Chemical Communications, 2002, 67(5), 587-595,
ごうせいかいろ 3
- Preparation of novel 5-fluoronicotinamide derivatives or salts thereof as spleen tyrosine kinase (Syk) inhibitors, Japan, , ,
ごうせいかいろ 4
- Direct C-H Cyanation by ICN Formed In Situ: Nannozinone BOrganic Letters, 2023, 25(7), 1188-1191,
ごうせいかいろ 5
1.2 Solvents: Pentane , Tetrahydrofuran
- Generation of (1-alkoxycyclopropyl)lithium reagentsJournal of Organic Chemistry, 1985, 50(18), 3255-60,
ごうせいかいろ 6
- Investigations of the Type II Intramolecular Diels-Alder Reaction Directed Toward Natural Product Synthesis2006, , (20140701),,
ごうせいかいろ 7
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -40 °C; 1 h, -40 °C → -20 °C; -20 °C → -78 °C
1.3 Solvents: Tetrahydrofuran ; 2 h, -78 °C; 8 h, -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Synthetic method of trialkyl(α-alkoxylethylene)tin, China, , ,
ごうせいかいろ 8
- Anti-proliferative agents for treating pulmonary arterial hypertension (PAH), World Intellectual Property Organization, , ,
ごうせいかいろ 9
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Total synthesis of micrococcin P1 and thiocillin I enabled by Mo(VI) catalystChemical Science, 2019, 10(7), 1971-1975,
ごうせいかいろ 10
- Ruthenium-Catalyzed Hydrogenation of Alkynylstannanes with Migration of the Stannyl GroupJournal of the American Chemical Society, 2004, 126(42), 13614-13615,
ごうせいかいろ 11
- Organostannanes and organosilanes in organic synthesis (MSc Thesis)1995, , (20121004),,
ごうせいかいろ 12
- Palladium-catalyzed coupling between cephalosporin derivatives and unsaturated stannanes: a new ligand for palladium chemistryTetrahedron Letters, 1988, 29(45), 5739-42,
ごうせいかいろ 13
1.2 Solvents: Tetrahydrofuran ; -78 °C; 30 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Catalytic Enantioselective Direct Aldol Addition of Aryl Ketones to α-Fluorinated KetonesAngewandte Chemie, 2020, 59(13), 5359-5364,
ごうせいかいろ 14
- Substituted benzene and 6,5-fused bicyclic heteroaryl compounds, World Intellectual Property Organization, , ,
ごうせいかいろ 15
- Palladium- and molybdenum-catalyzed hydrostannation of alkynes. A novel access to regio- and stereodefined vinylstannanesJournal of Organic Chemistry, 1990, 55(6), 1857-67,
tributyl(1-ethoxyethenyl)stannane Raw materials
tributyl(1-ethoxyethenyl)stannane Preparation Products
tributyl(1-ethoxyethenyl)stannane サプライヤー
tributyl(1-ethoxyethenyl)stannane 関連文献
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Haoyu Jing,Sijia Liu,Jianbing Jiang,Vy-Phuong Tran,Jie Rong,Pengzhi Wang,Jonathan S. Lindsey New J. Chem. 2022 46 5556
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Michael Krayer,Eunkyung Yang,James R. Diers,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2011 35 587
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Junjun Ba,Shizhen Du,Erlin Yue,Xinquan Hu,Zygmunt Flisak,Wen-Hua Sun RSC Adv. 2015 5 32720
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Mengran Liu,Chih-Yuan Chen,Amit Kumar Mandal,Vanampally Chandrashaker,Rosemary B. Evans-Storms,J. Bruce Pitner,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2016 40 7721
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Olga Mass,Dinesh R. Pandithavidana,Marcin Ptaszek,Koraliz Santiago,Joseph W. Springer,Jieying Jiao,Qun Tang,Christine Kirmaier,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2011 35 2671
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Olga Mass,Masahiko Taniguchi,Marcin Ptaszek,Joseph W. Springer,Kaitlyn M. Faries,James R. Diers,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2011 35 76
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Fang Huang,Qifeng Xing,Tongling Liang,Zygmunt Flisak,Bin Ye,Xinquan Hu,Wenhong Yang,Wen-Hua Sun Dalton Trans. 2014 43 16818
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Masahiko Taniguchi,David L. Cramer,Anil D. Bhise,Hooi Ling Kee,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2008 32 947
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Kenneth F. Stensrud,Dominik Heger,Peter ?ebej,Jakob Wirz,Richard S. Givens Photochem. Photobiol. Sci. 2008 7 614
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10. Modular synthesis of the pentacyclic core of batrachotoxin and select batrachotoxin analogue designsA. Sloan Devlin,J. Du Bois Chem. Sci. 2013 4 1059
tributyl(1-ethoxyethenyl)stannaneに関する追加情報
Recent Advances in the Application of Tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) in Chemical Biology and Pharmaceutical Research
In recent years, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) has emerged as a versatile reagent in chemical biology and pharmaceutical research. This organotin compound is widely utilized in organic synthesis, particularly in Stille coupling reactions, which are pivotal for constructing complex molecular architectures. The unique reactivity of tributyl(1-ethoxyethenyl)stannane enables the formation of carbon-carbon bonds under mild conditions, making it an invaluable tool for the synthesis of bioactive molecules and drug candidates. Recent studies have highlighted its role in the development of novel therapeutic agents, including anticancer and antiviral compounds.
A significant breakthrough involving tributyl(1-ethoxyethenyl)stannane was reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers demonstrated its efficacy in the synthesis of indole-based derivatives, which exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs). The study revealed that the use of tributyl(1-ethoxyethenyl)stannane as a coupling partner significantly improved the yield and purity of the target compounds compared to traditional methods. These findings underscore the compound's potential in streamlining the synthesis of kinase inhibitors, a critical class of drugs in oncology.
Another notable application of tributyl(1-ethoxyethenyl)stannane was explored in the context of antimicrobial drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed its use in the synthesis of novel β-lactam derivatives. The researchers found that the compound facilitated the introduction of ethoxyethenyl groups into the β-lactam scaffold, enhancing the derivatives' stability and bioactivity against multidrug-resistant bacterial strains. This work highlights the reagent's utility in addressing the growing challenge of antibiotic resistance.
Beyond its synthetic applications, tributyl(1-ethoxyethenyl)stannane has also been investigated for its role in chemical biology. A recent study in Chemical Communications (2023) demonstrated its use in the site-specific labeling of biomolecules. By leveraging the reagent's selective reactivity, researchers achieved efficient tagging of proteins and nucleic acids, enabling advanced imaging and tracking studies. This approach opens new avenues for understanding biological processes at the molecular level.
Despite its advantages, the use of tributyl(1-ethoxyethenyl)stannane is not without challenges. Concerns regarding the toxicity of organotin compounds have prompted efforts to develop safer alternatives. A 2023 review in Green Chemistry discussed recent progress in this area, including the design of water-soluble and biodegradable organotin reagents. These advancements aim to mitigate environmental and health risks while preserving the reagent's synthetic utility.
In conclusion, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) continues to play a pivotal role in chemical biology and pharmaceutical research. Its versatility in organic synthesis, coupled with recent innovations in its application, underscores its enduring relevance. Future research will likely focus on optimizing its use and addressing associated safety concerns, further expanding its potential in drug discovery and development.
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